2-(5-Bromothiophen-2-yl)propan-2-ol CAS 1249972-99-3 properties
2-(5-Bromothiophen-2-yl)propan-2-ol CAS 1249972-99-3 properties
An In-Depth Technical Guide to 2-(5-Bromothiophen-2-yl)propan-2-ol (CAS 1249972-99-3)
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(5-Bromothiophen-2-yl)propan-2-ol is a halogenated tertiary alcohol containing a thiophene nucleus. Thiophene and its derivatives are significant heterocyclic compounds that are integral to many pharmaceuticals and functional materials due to their wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The presence of a bromine atom and a tertiary alcohol functional group makes this compound a versatile intermediate for further chemical modifications, such as cross-coupling reactions and esterifications. This guide provides a comprehensive overview of its predicted properties, a proposed synthetic route, and its potential applications in research and development.
Chemical and Physical Properties
The properties of 2-(5-Bromothiophen-2-yl)propan-2-ol have been estimated based on its structure and data from analogous compounds.
| Property | Predicted Value |
| CAS Number | 1249972-99-3 |
| Molecular Formula | C₇H₉BrOS |
| Molecular Weight | 221.12 g/mol |
| Appearance | Expected to be a solid or oil |
| Solubility | Predicted to be soluble in common organic solvents like ethers, and chlorinated solvents. |
| Boiling Point | Estimated to be high due to the molecular weight and polar functional groups. |
| Melting Point | Not established. |
Proposed Synthesis
A robust and widely used method for the synthesis of tertiary alcohols is the Grignard reaction.[3] This involves the reaction of a Grignard reagent with a suitable ketone. For the synthesis of 2-(5-Bromothiophen-2-yl)propan-2-ol, the most logical approach is the reaction of a 5-bromo-2-thienylmagnesium halide with acetone.
Synthetic Workflow Diagram
Caption: Proposed synthesis of 2-(5-Bromothiophen-2-yl)propan-2-ol.
Detailed Experimental Protocol
Materials:
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2,5-Dibromothiophene
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n-Butyllithium (n-BuLi) in hexanes
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Magnesium bromide diethyl etherate (MgBr₂·OEt₂)
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Anhydrous Tetrahydrofuran (THF)
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Acetone
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Saturated aqueous ammonium chloride (NH₄Cl) solution
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Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
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Grignard Reagent Formation:
-
To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add 2,5-dibromothiophene (1.0 eq) and dissolve in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
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Slowly add n-butyllithium (1.0 eq) dropwise while maintaining the temperature at -78 °C. Stir for 1 hour.
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To this solution, add a solution of magnesium bromide diethyl etherate (1.1 eq) in anhydrous THF dropwise at -78 °C.
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Allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-2 hours.
-
-
Reaction with Acetone:
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Cool the freshly prepared Grignard reagent to 0 °C using an ice bath.
-
Add acetone (1.2 eq), dissolved in anhydrous THF, dropwise to the Grignard solution. A noticeable exothermic reaction may occur. Maintain the temperature below 10 °C.
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After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
-
Workup and Purification:
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Cool the reaction mixture to 0 °C and quench by the slow, dropwise addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) three times.
-
Combine the organic layers and wash with brine.
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Dry the combined organic phase over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
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The crude product can be purified by column chromatography on silica gel to yield the pure 2-(5-Bromothiophen-2-yl)propan-2-ol.
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Spectroscopic Characterization (Predicted)
The following are predicted spectroscopic data based on the analysis of similar compounds.[4][5][6]
¹H NMR Spectroscopy
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Thiophene Protons (2H): Two doublets are expected in the aromatic region (δ 6.8-7.2 ppm). The proton at the C3 position will likely appear as a doublet, and the proton at the C4 position will also be a doublet, with a typical thiophene coupling constant (J ≈ 3-5 Hz).
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Hydroxyl Proton (1H): A broad singlet is expected, the chemical shift of which will be concentration-dependent (typically δ 1.5-4.0 ppm).
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Methyl Protons (6H): A sharp singlet is anticipated in the upfield region (δ 1.5-1.8 ppm) corresponding to the two equivalent methyl groups.
¹³C NMR Spectroscopy
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Thiophene Carbons (4C): Four distinct signals are expected in the aromatic region (δ 110-150 ppm). The carbon bearing the bromine atom (C5) will be significantly shielded, while the carbon attached to the propan-2-ol group (C2) will be deshielded. The other two thiophene carbons (C3 and C4) will also have distinct chemical shifts.
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Quaternary Carbon (1C): The carbon atom of the propan-2-ol group attached to the thiophene ring and the hydroxyl group is expected to appear in the range of δ 70-80 ppm.
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Methyl Carbons (2C): A single signal for the two equivalent methyl carbons is predicted in the upfield region (δ 25-35 ppm).
Infrared (IR) Spectroscopy
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O-H Stretch: A broad and strong absorption band is expected in the region of 3200-3600 cm⁻¹ characteristic of the hydroxyl group.
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C-H Stretch (aromatic): Peaks around 3100 cm⁻¹.
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C-H Stretch (aliphatic): Peaks just below 3000 cm⁻¹.
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C=C Stretch (thiophene ring): Absorptions in the 1400-1500 cm⁻¹ region.
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C-O Stretch: A strong band in the 1100-1200 cm⁻¹ region.
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C-Br Stretch: A signal in the fingerprint region, typically below 700 cm⁻¹.
Mass Spectrometry (MS)
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Molecular Ion (M+): The mass spectrum should show a molecular ion peak. Due to the presence of bromine, a characteristic M+2 peak of nearly equal intensity will be observed, corresponding to the ⁷⁹Br and ⁸¹Br isotopes.
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Fragmentation: A prominent fragment would be the loss of a methyl group ([M-15]⁺). Another significant fragmentation pathway would be the loss of water ([M-18]⁺).
Reactivity and Potential Applications
2-(5-Bromothiophen-2-yl)propan-2-ol is a valuable intermediate for organic synthesis.
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Cross-Coupling Reactions: The C-Br bond can readily participate in various palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, and Sonogashira couplings. This allows for the introduction of a wide range of aryl, heteroaryl, or alkynyl substituents at the 5-position of the thiophene ring, enabling the synthesis of complex molecules.[1]
-
Esterification and Etherification: The tertiary alcohol group can be derivatized through esterification or etherification reactions to produce a variety of esters and ethers, which may possess unique biological activities or material properties.
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Building Block for Drug Discovery: Thiophene-containing molecules are of great interest in medicinal chemistry. This compound can serve as a key building block for the synthesis of novel drug candidates.
Safety and Handling
While a specific Safety Data Sheet (SDS) for this compound is not available, a hazard assessment can be made based on its constituent functional groups and related compounds like 2-bromothiophene and propan-2-ol.[7]
-
Toxicity: Brominated organic compounds and thiophene derivatives can be toxic if swallowed, in contact with skin, or if inhaled.[8]
-
Irritation: It is expected to be an irritant to the skin, eyes, and respiratory system.
-
Handling:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Avoid inhalation of dust, vapor, or mist.
-
Avoid contact with skin and eyes.
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In case of accidental contact, wash the affected area with copious amounts of water and seek medical attention.
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Conclusion
2-(5-Bromothiophen-2-yl)propan-2-ol is a promising, yet not extensively studied, chemical intermediate. Its synthesis via the Grignard reaction is a feasible and well-established method. The presence of both a reactive bromine atom and a tertiary alcohol group provides two distinct points for chemical modification, making it a valuable building block for the synthesis of more complex molecules for applications in drug discovery and materials science. All work with this compound should be preceded by a thorough risk assessment and performed with appropriate safety precautions.
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